Cas no 57053-02-8 (1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate)
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenedicarboxylic acid, 2-amino-, dimethyl ester
- dimethyl 2-aminobenzene-1,3-dicarboxylate
- dimethyl 2-aminobenzene-1,3-dioate
- dimethyl 2-aminoisophthalate
- 2-amino-1,3-benzenedicarboxylic acid,dimethyl ester
- 2-amino-isophthalic acid dimethyl ester
- 2-Amino-isophthalsaeure-dimethylester
- AE-641
- aminoisophthalic acid dimethyl ester
- CTK1F3103
- dimethyl 2-amino-1,3-benzenedicarboxylate
- dimethyl 2-aminoisophtalate
- SureCN2895994
- 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate
- QVBQPOJYBWWILD-UHFFFAOYSA-N
- SB11445
- AK165359
- AKOS022649633
- EN300-6241545
- AS-40503
- MFCD18431747
- SY098029
- dimethyl2-aminoisophthalate
- Z1509505883
- FT-0726525
- AE-641/00784049
- DTXSID90480933
- A854669
- CS-0052739
- 57053-02-8
- SCHEMBL2895994
- DA-34823
-
- MDL: MFCD18431747
- Inchi: 1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,11H2,1-2H3
- InChI Key: QVBQPOJYBWWILD-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC=C(C(=O)OC)C=1N)=O
Computed Properties
- Exact Mass: 209.06883
- Monoisotopic Mass: 209.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 78.6
Experimental Properties
- PSA: 78.62
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D897196-10g |
Dimethyl 2-aminoisophthalate |
57053-02-8 | 98% | 10g |
1,422.00 | 2021-05-17 | |
| ChemScence | CS-0052739-5g |
Dimethyl 2-aminoisophthalate |
57053-02-8 | 99.60% | 5G |
$71.0 | 2022-04-27 | |
| ChemScence | CS-0052739-10g |
Dimethyl 2-aminoisophthalate |
57053-02-8 | 99.60% | 10G |
$134.0 | 2022-04-27 | |
| ChemScence | CS-0052739-25g |
Dimethyl 2-aminoisophthalate |
57053-02-8 | 96.54% | 25g |
$332.0 | 2021-09-02 | |
| TRC | D460093-10mg |
Dimethyl 2-Aminoisophthalate |
57053-02-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D460093-50mg |
Dimethyl 2-Aminoisophthalate |
57053-02-8 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D460093-100mg |
Dimethyl 2-Aminoisophthalate |
57053-02-8 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Chemenu | CM108225-25g |
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate |
57053-02-8 | 95+% | 25g |
$216 | 2021-06-17 | |
| Chemenu | CM108225-100g |
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate |
57053-02-8 | 95+% | 100g |
$550 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IV252-5g |
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate |
57053-02-8 | 98% | 5g |
1009.0CNY | 2021-07-10 |
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate Suppliers
1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate
1,3-Dimethyl 2-Aminobenzene-1,3-Dicarboxylate: A Comprehensive Overview
1,3-Dimethyl 2-Aminobenzene-1,3-Dicarboxylate, also known by its CAS Registry Number 57053-02-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of benzene, featuring two methyl groups and two carboxylate groups attached to the aromatic ring. The presence of an amino group further enhances its functional versatility, making it a valuable molecule in both academic research and industrial applications.
The structure of 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate is characterized by its symmetric arrangement of substituents on the benzene ring. The two methyl groups are positioned at the 1 and 3 positions, while the carboxylate groups are located at the same positions. The amino group is situated at the 2 position, creating a balanced distribution of functional groups. This symmetry not only contributes to the compound's stability but also facilitates its use in various chemical reactions.
Recent studies have highlighted the potential of 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate in the development of advanced materials. Researchers have explored its role as a precursor for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique properties such as high surface area, porosity, and tunable functionality, making them ideal for applications in gas storage, catalysis, and sensing technologies.
In addition to its role in materials science, 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate has shown promise in pharmaceutical research. Its ability to act as a chelating agent has been leveraged in the design of new drug delivery systems. Recent findings suggest that this compound can enhance the bioavailability of certain drugs by forming stable complexes with metal ions, thereby reducing toxicity and improving therapeutic efficacy.
The synthesis of 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate typically involves multi-step organic reactions. Starting from benzene derivatives, chemists employ various substitution and coupling reactions to introduce the desired functional groups. The optimization of reaction conditions has been a focal point of recent research efforts to improve yield and purity. For instance, microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high product quality.
The chemical properties of 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate make it an excellent candidate for use in electrochemical applications. Its ability to undergo redox reactions has been exploited in the development of novel electrodes for batteries and supercapacitors. Recent studies have demonstrated that this compound can enhance the energy storage capabilities of these devices by improving charge transfer efficiency and cycle stability.
In terms of environmental applications, 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate has been investigated for its potential in water treatment technologies. Its ability to adsorb heavy metal ions from aqueous solutions has been studied extensively. Researchers have found that this compound can effectively remove contaminants such as lead and mercury ions through chelation mechanisms. This property makes it a promising candidate for developing cost-effective water purification systems.
The versatility of 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate extends to its use in polymer chemistry as well. It has been employed as a monomer in the synthesis of polymeric materials with tailored properties. Recent advancements have focused on incorporating this compound into biodegradable polymers for sustainable packaging applications. Its ability to enhance polymer performance while maintaining biocompatibility has garnered significant interest from both academia and industry.
In conclusion, 1,3-Dimethyl 2-Aminobenzene-1,3-Dicarboxylate (CAS No:57053-02-8) is a multifaceted compound with diverse applications across various scientific disciplines. From materials science to pharmaceuticals and environmental technology,this compound continues to be a subject of intense research due to its unique chemical properties and functional versatility.
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